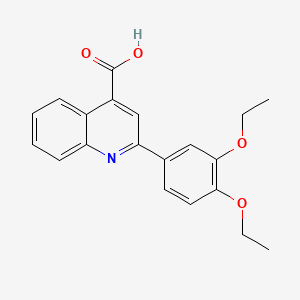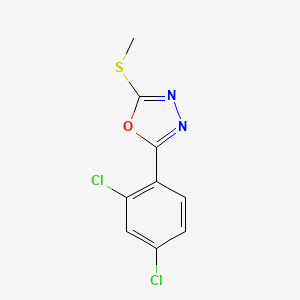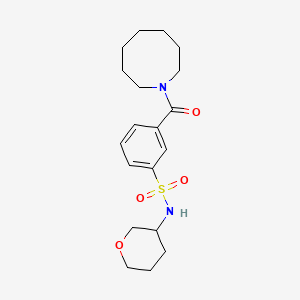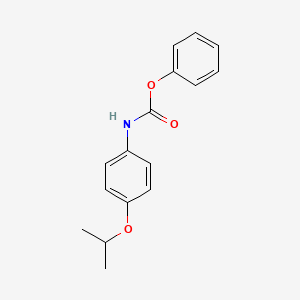![molecular formula C14H13ClN4S B5652238 3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)
3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a compound with potential applications in various fields, including medicinal chemistry. It belongs to the class of triazolopyrimidines, which are heterocyclic compounds containing both triazole and pyrimidine rings.
Synthesis Analysis
The synthesis of related triazolopyrimidines involves the oxidation of pyrimidinylhydrazones of various aryl/heteroaryl aldehydes using iodobenzene diacetate in dichloromethane (Kumar et al., 2009). Another method includes the reaction of 3-amino-1,2,4-triazole with aldehyde and β-dicarbonyl compound in the presence of a catalytic amount of thiamine hydrochloride in a water medium, highlighting an environmentally benign approach (Liu, Lei, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of related triazolopyrimidines has been studied using various spectroscopic methods. For example, transition metal thiocyanates of 5,7-dimethyl[1, 2, 4] triazolo[1,5-a]-pyrimidine have been analyzed, revealing insights into the ligand field and infrared spectra (Dillen et al., 1983).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including chlorosulfonation, which occurs at specific positions on the triazolopyrimidine ring (Hafez & El-Gazzar, 2009). The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile synthetic intermediates for diversification (Tang, Wang, Li, & Wang, 2014).
Physical Properties Analysis
The physical properties of triazolopyrimidines include their crystal structures, which have been determined through X-ray analysis. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid and its solvates has been reported, providing insights into the molecular and supramolecular architecture (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties of triazolopyrimidines can be illustrated by their antibacterial activity. Some triazolopyrimidines have shown efficacy against various bacterial strains, indicating their potential as antibacterial agents (Kumar et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, effectively halting cell division .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites
Result of Action
The inhibition of CDK2 leads to a halt in cell cycle progression, resulting in the prevention of cell division . This can lead to the death of cancer cells, as they are unable to proliferate . Additionally, this compound has been shown to induce apoptosis in certain cell lines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and ability to interact with its target . Additionally, the presence of other molecules can either enhance or inhibit the compound’s action
Biochemische Analyse
Biochemical Properties
3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, it interacts with proteins involved in apoptosis, promoting programmed cell death in cancer cells .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation . Furthermore, it influences gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to cell cycle arrest at the G1 phase, preventing cell division. Additionally, the compound can induce DNA damage by generating reactive oxygen species (ROS), further promoting apoptosis . Changes in gene expression are mediated through the inhibition of histone deacetylases (HDACs), leading to an open chromatin structure and increased transcription of pro-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong inhibitory effects on cell proliferation and induces apoptosis within 24-48 hours . Over longer periods, the stability of the compound may decrease, leading to reduced efficacy. Degradation products may also form, which could have different biological activities . Long-term studies have shown that continuous exposure to the compound can lead to the development of resistance in some cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose above which the adverse effects outweigh the therapeutic benefits . Careful dose optimization is therefore crucial for maximizing efficacy while minimizing toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes . It undergoes oxidation and conjugation reactions, resulting in various metabolites that are excreted in the urine . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites . For example, it can inhibit glycolysis, resulting in decreased ATP production and increased oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also influenced by binding to plasma proteins, which can affect its bioavailability and half-life .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound can also localize to mitochondria, where it induces mitochondrial dysfunction and apoptosis . Post-translational modifications, such as phosphorylation, can influence its localization and activity by altering its interaction with cellular components .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-18-14(19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPADPSPVWHGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5652160.png)
![4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5652164.png)
![2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5652170.png)
![(4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5652174.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5652186.png)
![N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-isopropylglycinamide](/img/structure/B5652191.png)


![(3R*,4S*)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5652231.png)
![3-methyl-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B5652244.png)
![N-cyclopentyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5652260.png)

![{(3R*,5R*)-5-(4-morpholinylmethyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5652265.png)